molecular formula C10H15N5O3 B7796779 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one

Cat. No.: B7796779
M. Wt: 253.26 g/mol
InChI Key: JNTOCHDNEULJHD-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one” is known as Penciclovir. It is a synthetic nucleoside analog with antiviral properties. Penciclovir is primarily used in the treatment of herpes simplex virus infections, including cold sores and genital herpes. It works by inhibiting the replication of viral DNA, thereby reducing the severity and duration of the infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penciclovir can be synthesized through a multi-step process starting from guanine. The key steps involve the protection of the amino group, alkylation at the 9-position, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents, bases, and protecting groups to ensure the selective modification of the guanine molecule.

Industrial Production Methods

In industrial settings, the production of Penciclovir involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Penciclovir undergoes various chemical reactions, including:

    Oxidation: Penciclovir can be oxidized to form its corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert Penciclovir to its reduced forms.

    Substitution: Penciclovir can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Penciclovir, which may have different pharmacological properties and applications.

Scientific Research Applications

Penciclovir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of nucleoside analogs and their chemical properties.

    Biology: Investigated for its effects on viral replication and cellular processes.

    Medicine: Extensively studied for its antiviral activity against herpes simplex virus and other viral infections.

    Industry: Used in the development of antiviral formulations and topical treatments for cold sores.

Mechanism of Action

Penciclovir exerts its antiviral effects by inhibiting viral DNA polymerase. It is converted to its active triphosphate form within infected cells, where it competes with natural nucleotides for incorporation into viral DNA. This results in the termination of viral DNA chain elongation and prevents the replication of the virus.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleoside analog with similar antiviral properties but different pharmacokinetic profiles.

    Ganciclovir: Used for the treatment of cytomegalovirus infections, with a broader spectrum of activity compared to Penciclovir.

    Famciclovir: A prodrug of Penciclovir with improved oral bioavailability.

Uniqueness

Penciclovir is unique in its specific activity against herpes simplex virus and its favorable safety profile. Unlike some other antiviral agents, it is well-tolerated and has minimal side effects, making it a preferred choice for topical treatment of cold sores.

Properties

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTOCHDNEULJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one
Reactant of Route 2
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one
Reactant of Route 3
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one
Reactant of Route 4
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one
Reactant of Route 5
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one
Reactant of Route 6
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one

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